molecular formula C10H20N2O8S2 B12295223 MTS-5-Glucose

MTS-5-Glucose

Cat. No.: B12295223
M. Wt: 360.4 g/mol
InChI Key: UHSWDDMEGXWJSC-UHFFFAOYSA-N
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Description

MTS-5-Glucose, also known as 3-[2-(methanesulfonylsulfanyl)ethyl]-1-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea, is a compound with the molecular formula C10H20N2O8S2 and a molecular weight of 360.4044 g/mol . This compound is characterized by its unique structure, which includes a six-membered ring, multiple hydroxyl groups, and a sulfonate group. It is primarily used in biochemical assays and research due to its specific reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MTS-5-Glucose typically involves a multi-step reaction process. One common method starts with β-D-Glucopyranosyl isocyanate, 2,3,4,6-tetraacetate . The first step involves the reaction with diisopropylamine in N,N-dimethylformamide, followed by a reaction with triethylamine in methanol . These steps result in the formation of this compound through a series of intermediate compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

MTS-5-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl groups and a sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of corresponding oxidized products.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce this compound, particularly targeting the sulfonate group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, with reagents like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

MTS-5-Glucose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MTS-5-Glucose involves its role as a substrate in enzymatic reactions. In the MTS assay, for example, this compound is reduced by cellular dehydrogenase enzymes in the presence of phenazine methosulfate, leading to the formation of a colored formazan product . This reaction is used to measure cell viability and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MTS-5-Glucose

This compound is unique due to its specific structure, which includes a sulfonate group and multiple hydroxyl groups. This structure allows it to participate in a variety of chemical reactions and makes it particularly useful in biochemical assays like the MTS assay. Its ability to be reduced by cellular enzymes to form a colored product is a key feature that distinguishes it from other similar compounds.

Properties

Molecular Formula

C10H20N2O8S2

Molecular Weight

360.4 g/mol

IUPAC Name

1-(2-methylsulfonylsulfanylethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea

InChI

InChI=1S/C10H20N2O8S2/c1-22(18,19)21-3-2-11-10(17)12-9-8(16)7(15)6(14)5(4-13)20-9/h5-9,13-16H,2-4H2,1H3,(H2,11,12,17)

InChI Key

UHSWDDMEGXWJSC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)SCCNC(=O)NC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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